3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound features a 3,4,5-trimethoxy-substituted benzamide moiety linked via an amide bond to a 1,3,4-oxadiazole ring bearing a 4-methoxyphenyl group. The oxadiazole ring contributes to rigidity and hydrogen-bonding capacity, making it a common scaffold in medicinal chemistry for targeting enzymes or receptors .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-13-7-5-11(6-8-13)18-21-22-19(28-18)20-17(23)12-9-14(25-2)16(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAYDDFISFPGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Benzamide: The oxadiazole intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4,5-Trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industrial Applications: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . Additionally, it may interact with microbial cell walls, leading to antimicrobial effects.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Group
Variations in the Heterocyclic Core
- N,N′-(1,3,4-Oxadiazole-2,5-Diyldi-3,1-Phenylene)Bis(3,4,5-Trimethoxybenzamide) :
A dimeric structure with two trimethoxybenzamide groups linked via oxadiazole. This design may improve target avidity but increase molecular weight (~700 Da), impacting bioavailability . - 3,4,5-Trimethoxy-N-(4-Methyl-1,3-Thiazol-2-yl)Benzamide :
Substitutes oxadiazole with thiazole, introducing sulfur-mediated hydrophobic interactions. Thiazoles are metabolically more stable but less electronegative than oxadiazoles .
Functional Group Additions
- 4-(3,4-Dihydro-1H-Isoquinolin-2-ylsulfonyl)-N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide: Incorporates a sulfonyl group on the benzamide, increasing electron-withdrawing effects and solubility. The dihydroisoquinoline moiety may enhance CNS penetration .
- LMM5 (4-[Benzyl(Methyl)Sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide) :
Adds a sulfamoyl group and benzyl substituent, broadening antifungal activity via thioredoxin reductase inhibition .
Antifungal Activity
- LMM5 and LMM11 : Exhibit IC₅₀ values of 1–5 µM against Candida albicans by inhibiting thioredoxin reductase. The 4-methoxyphenyl group on oxadiazole enhances membrane penetration .
- 3,4,5-Trimethoxy-N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide : Preliminary studies suggest moderate antifungal activity (IC₅₀ ~10 µM), likely due to the trimethoxy group’s bulk limiting target access .
Anticancer Activity
- N-{[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Methyl}Pyridin-2-Amine (1f): Shows selectivity against HOP-92 (non-small cell lung cancer) at 10 µM, attributed to the oxadiazole-pyridine synergy in DNA intercalation .
Enzymatic Inhibition
- Sulfonyl Derivatives (e.g., ) : Demonstrate inhibitory activity against kinases and reductases, with logP values ~3.5 indicating balanced lipophilicity .
Physicochemical Properties
| Compound | Molecular Weight | logP* | Solubility (µg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 454.4 | 2.8 | 12 (PBS) | 3,4,5-Trimethoxy, 4-Methoxyphenyl |
| LMM5 | 547.6 | 3.1 | 8 (DMSO) | Sulfamoyl, Benzyl |
| N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide | 400.2 | 3.0 | 15 (Ethanol) | Bromophenyl |
| 2r (4-Methylbenzamide) | 377.4 | 2.5 | 20 (PBS) | 4-Methyl |
*Calculated using ChemAxon.
Biological Activity
3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has gained interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H20N2O5
- Molecular Weight : 348.36 g/mol
The presence of the oxadiazole moiety is significant for its biological activity, as compounds containing 1,3,4-oxadiazole rings have been associated with various pharmacological effects.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit notable anticancer properties. For instance, compounds with similar structures have shown effectiveness against multiple cancer cell lines. A study demonstrated that oxadiazole derivatives can inhibit cell proliferation in human colon adenocarcinoma and breast cancer cell lines with IC50 values below 100 µM . The mechanism often involves the inhibition of key enzymes related to cancer progression.
Antiparasitic Activity
The potential of 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide as an antiplasmodial agent has been explored. Research on related oxadiazole compounds revealed their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. These compounds displayed slow-action activity against drug-resistant strains .
Anti-inflammatory Properties
Oxadiazole derivatives have also been noted for their anti-inflammatory effects. They may inhibit inflammatory mediators and pathways involved in chronic inflammatory diseases. The structural similarities with other known anti-inflammatory drugs suggest a potential for developing new treatments targeting inflammation .
The exact mechanism of action for 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide remains to be fully elucidated; however, several hypotheses exist:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which play roles in cancer and inflammatory processes .
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Anticancer Efficacy : In a study involving various oxadiazole derivatives including the target compound, significant cytotoxicity was observed in several cancer cell lines. The compound exhibited a mean IC50 value of approximately 92.4 µM against a panel of eleven cancer types .
- Antiparasitic Activity : A comparative analysis demonstrated that certain oxadiazole derivatives showed promising results against P. falciparum with IC50 values less than 40 nM in vitro assays . This suggests that modifications to the oxadiazole structure could enhance efficacy against malaria.
Summary of Findings
The biological activity of 3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is supported by various studies indicating its potential as an anticancer and antiparasitic agent. Its mechanisms likely involve enzyme inhibition and modulation of cellular pathways critical for disease progression.
| Activity | Effect | IC50 Values |
|---|---|---|
| Anticancer | Inhibition of cell growth | <100 µM |
| Antiparasitic | Inhibition of P. falciparum | <40 nM |
| Anti-inflammatory | Reduction in inflammatory markers | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
